6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is a synthetic organic compound with the molecular formula C11H17NO5 and a molecular weight of 243.256 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an oxazolidine ring, and a carboxylic acid functional group . The compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate is then reacted with zinc powder in acetic acid at 0°C, followed by stirring at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxazolidine ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but lacks the oxazolidine ring.
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid: Similar structure but with different functional groups.
6-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid: Similar structure but with an amino group instead of an oxazolidine ring.
Uniqueness
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is unique due to its combination of a spirocyclic structure, an oxazolidine ring, and a Boc-protected amine.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-16-6-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
QABAFFXXHIXKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)COC2 |
Origin of Product |
United States |
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